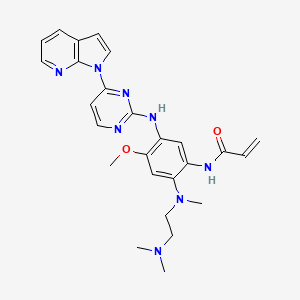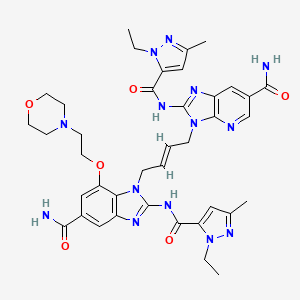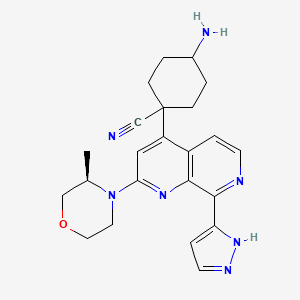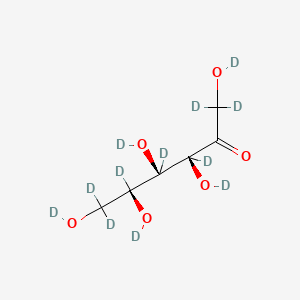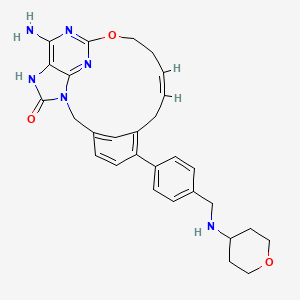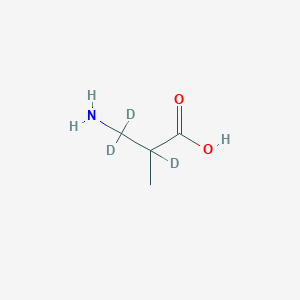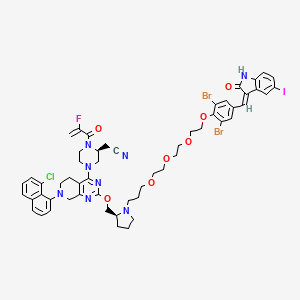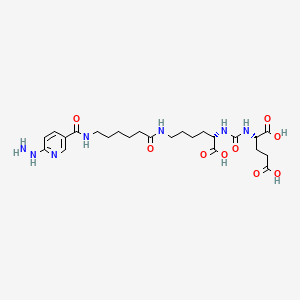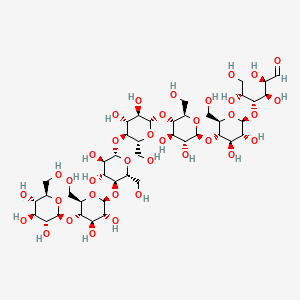
PonatiLink-1-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is primarily used in scientific research and has shown significant potential in the treatment of certain types of leukemia.
Métodos De Preparación
The preparation of PonatiLink-1-24 involves several synthetic routes. One common method includes the Friedel-Crafts acylation reaction using imidazo[1,2-b]pyridazine-3-formyl chloride and 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate. Finally, this intermediate is subjected to amidation with a side chain to obtain this compound . The process is concise, economical, and suitable for industrial production.
Análisis De Reacciones Químicas
PonatiLink-1-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
PonatiLink-1-24 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It is used to investigate the role of the ABL enzyme in cellular processes.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
PonatiLink-1-24 exerts its effects by inhibiting the Abelson murine leukemia (ABL) enzyme. This enzyme is involved in the progression of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). By inhibiting this enzyme, this compound disrupts the signaling pathways that promote the growth and survival of leukemia cells .
Comparación Con Compuestos Similares
PonatiLink-1-24 is unique in its high selectivity for the ABL enzyme. Similar compounds include:
Imatinib: Another ABL inhibitor used in the treatment of CML.
Dasatinib: A multi-target kinase inhibitor with activity against ABL.
Nilotinib: A selective ABL inhibitor with improved potency compared to Imatinib.
This compound stands out due to its ability to overcome resistance mutations that affect other ABL inhibitors .
Propiedades
Fórmula molecular |
C101H144ClF5N12O29 |
|---|---|
Peso molecular |
2120.7 g/mol |
Nombre IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]piperidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C101H144ClF5N12O29/c1-81-4-5-84(75-83(81)7-11-89-79-109-94-3-2-18-112-119(89)94)98(122)114-88-8-6-85(92(77-88)100(103,104)105)80-116-23-25-117(26-24-116)95(120)17-27-124-29-31-126-33-35-128-37-39-130-41-43-132-45-47-134-49-51-136-53-55-138-57-59-140-61-63-142-65-67-144-69-71-146-73-74-147-72-70-145-68-66-143-64-62-141-60-58-139-56-54-137-52-50-135-48-46-133-44-42-131-40-38-129-36-34-127-32-30-125-28-20-108-97(121)82-15-21-118(22-16-82)96-91(93-14-19-111-115-93)76-86(78-110-96)99(123)113-87-9-12-90(13-10-87)148-101(102,106)107/h2-6,8-10,12-14,18-19,75-79,82H,15-17,20-74,80H2,1H3,(H,108,121)(H,111,115)(H,113,123)(H,114,122) |
Clave InChI |
VAALVSOKWZKXRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C4CCN(CC4)C5=C(C=C(C=N5)C(=O)NC6=CC=C(C=C6)OC(F)(F)Cl)C7=CC=NN7)C(F)(F)F)C#CC8=CN=C9N8N=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


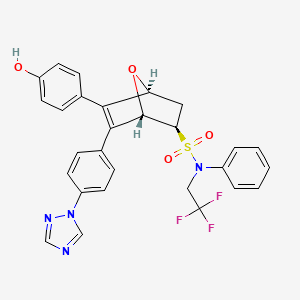
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
